molecular formula C12H16N2O2 B13241000 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one

3-(3-Methoxyphenyl)-6-methylpiperazin-2-one

Cat. No.: B13241000
M. Wt: 220.27 g/mol
InChI Key: OIBOEJHWWZSLCV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-6-methylpiperazin-2-one is a chemical compound with the CAS Number 1779582-09-0 and a molecular formula of C12H16N2O2 . It has a molecular weight of 220.27 g/mol and is identified by the SMILES code O=C1NC(C)CNC1C2=CC=CC(OC)=C2 . As a piperazin-2-one derivative featuring a 3-methoxyphenyl substituent, this compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and organic chemistry research. Piperazine derivatives are widely studied for their potential biological activities and are frequently explored as key scaffolds in the development of pharmacologically active molecules . Researchers utilize this compound and its analogs in various investigative applications, which can include serving as a building block in synthetic chemistry programs or as a core structure for the development of novel therapeutic agents . The structural features of this molecule make it a valuable intermediate for further chemical functionalization. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-methylpiperazin-2-one

InChI

InChI=1S/C12H16N2O2/c1-8-7-13-11(12(15)14-8)9-4-3-5-10(6-9)16-2/h3-6,8,11,13H,7H2,1-2H3,(H,14,15)

InChI Key

OIBOEJHWWZSLCV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Step-by-step Process:

  • Starting Material: The process begins with the optically active precursor, (S)-(+)-l,l-dimethylamino-2-methylpentan-3-one (formula V), which possesses high enantiomeric purity (>95%) [2, claim 1].

  • Reaction with Grignard Reagent: The key step involves reacting this precursor with 3-methoxyphenylmagnesium bromide , prepared from 3-bromoanisole and magnesium in tetrahydrofuran (THF). The reaction proceeds at ambient temperature (~25°C) over 90-120 minutes, leading to the formation of a new carbon-carbon bond with high stereoselectivity.

**Reaction Conditions:**
- Solvent: Tetrahydrofuran (THF)
- Temperature: ~25°C
- Duration: 1.5–2 hours
- Molar ratio: Typically 1:3 (precursor to Grignard reagent)
  • Work-up and Purification: Post-reaction, the mixture is quenched with water and basified with sodium hydroxide to isolate the organic layer containing the desired product. The product is further purified by extraction and distillation, yielding the intermediate with >98% purity [2, example 1].

Conversion of the Halogenated Precursors

The synthesis of the key intermediate involves halogenation and subsequent nucleophilic substitution:

  • Halogenation Step: The precursor (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol is converted into its halogenated form (e.g., bromide or chloride) via reaction with thionyl chloride or phosphorus tribromide, facilitating subsequent nucleophilic attack.

  • Nucleophilic Substitution: The halogenated intermediate reacts with the Grignard reagent as described above, leading to the formation of the target compound (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol .

Reaction Conditions:

  • Solvent: THF or diethyl ether
  • Temperature: 0°C to room temperature
  • Duration: 2–4 hours

Racemization and Enantiomeric Purity Control

Given the importance of stereochemistry, the process includes racemization techniques to convert racemic mixtures into enantiomerically enriched forms:

  • Racemization of Precursors: Using aqueous sodium hydroxide in solvents like dichloromethane or methylene chloride at ~30°C, racemization of (V) or (Va) occurs efficiently, allowing recovery of the racemic mixture in high yield (~95%) [2, claim 5].

  • Enantiomeric Enrichment: The stereoselective synthesis ensures high enantiomeric purity (>97%) of the intermediate, reducing the need for chiral resolution steps such as chiral HPLC, which are less scalable.

Alternative Synthetic Routes

Other reported methods include:

Data Summary and Process Optimization

Parameter Details Remarks
Solvent Tetrahydrofuran (THF), Diethyl ether, Methylene chloride Preferred for reactivity and safety
Temperature 0°C to 25°C Ensures stereoselectivity and minimizes side reactions
Reaction Time 1.5–4 hours Optimized for yield and purity
Molar Ratios 1:3 (precursor to Grignard reagent) Ensures complete conversion
Purity >98% enantiomeric purity Achieved via stereoselective synthesis and purification
Yield 94–99% High efficiency reported

Research Findings and Perspectives

Recent research emphasizes the importance of stereoselectivity in the synthesis of piperazinone derivatives due to their pharmacological relevance. The process outlined above aligns with findings from patent literature and organic synthesis research, highlighting:

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-6-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperazinone ring can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-Hydroxyphenyl)-6-methylpiperazin-2-one.

    Reduction: Formation of 3-(3-Methoxyphenyl)-6-methylpiperazin-2-ol.

    Substitution: Formation of various substituted piperazinones depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-6-methylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Activity Key Differences vs. Target Compound
1-(3-Bromophenyl)piperazin-2-one (BP 2999) Piperazin-2-one 3-Bromophenyl, no methyl group Not specified Bromo substituent (electron-withdrawing) vs. methoxy (electron-donating); absence of 6-methyl group
3-(2,5-Dimethoxyphenyl)-6-piperazin-1-ylpyridazine Pyridazine 2,5-Dimethoxyphenyl, piperazine Not specified Pyridazine core vs. piperazin-2-one; additional methoxy group
4-(Aryl)-6-phenylpyridazin-3(2H)-one derivatives Pyridazinone Varied aryl/heteroaryl groups Anticancer, antinociceptive Pyridazinone core vs. piperazin-2-one; different substitution patterns
3-CYANO-6-(3-METHOXYPHENYL)-2-PYRIDINYL ester Pyridine 3-Methoxyphenyl, cyano, ester Not specified Pyridine core with ester functionality; lacks piperazinone ring

Key Observations:

Core Structure Variations: Piperazin-2-one derivatives (e.g., BP 2999 ) share the same core as the target compound but differ in substituents. Pyridazinones (e.g., compounds from Murty et al. ) exhibit a six-membered ring with two adjacent nitrogen atoms, which may confer distinct electronic properties and hydrogen-bonding capabilities compared to piperazin-2-one.

Substituent Effects: The 3-methoxyphenyl group in the target compound likely enhances electron density at the aromatic ring compared to bromo (BP 2999) or nitro substituents (e.g., 3-nitrophenyl derivatives in ). This could improve interactions with hydrophobic pockets in biological targets .

Pharmacological Implications: Pyridazinone derivatives with aryl substitutions (e.g., 4-(aryl)-6-phenylpyridazin-3(2H)-ones) have shown anticancer activity via kinase inhibition . Antinociceptive activity observed in pyridazinones (e.g., Piaz et al. ) suggests that the target compound’s methoxyphenyl group could modulate pain-related pathways, though this requires experimental validation.

Physicochemical and Crystallographic Considerations

  • Hydrogen Bonding: Piperazin-2-one’s carbonyl and NH groups enable hydrogen bonding, which is critical for crystal packing and solubility. Etter’s graph set analysis ( ) could predict aggregation patterns, distinguishing it from pyridazinones, which may form different hydrogen-bonding networks due to their dual nitrogen atoms.

Biological Activity

3-(3-Methoxyphenyl)-6-methylpiperazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one is C12H16N2OC_{12}H_{16}N_{2}O, with a molecular weight of 204.27 g/mol. Its structure includes a piperazine ring substituted with a methoxyphenyl group and a methyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H16N2OC_{12}H_{16}N_{2}O
Molecular Weight204.27 g/mol
IUPAC Name3-(3-Methoxyphenyl)-6-methylpiperazin-2-one
Canonical SMILESCC1(CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C)N)C

Antimicrobial Activity

Recent studies have indicated that 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it inhibits cell proliferation in several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activity in treated cells.

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.

The biological activity of 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one is thought to be mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, leading to altered gene expression associated with apoptosis and cell survival.
  • Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes involved in inflammatory responses, thereby reducing inflammation-related damage.
  • Antioxidant Activity : The presence of the methoxy group enhances its ability to act as an antioxidant, protecting cells from oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various piperazine derivatives, including 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one. The results indicated that this compound had a notable effect on inhibiting bacterial growth, particularly against resistant strains.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2018), researchers investigated the anticancer properties of several piperazine derivatives. The findings revealed that 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.

Study 3: Neuroprotection

Research by Kusakiewicz-Dawid et al. (2017) explored the neuroprotective effects of various compounds on neuronal cells subjected to oxidative stress. The study found that treatment with 3-(3-Methoxyphenyl)-6-methylpiperazin-2-one led to a significant reduction in cell death compared to untreated controls.

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